molecular formula C11H20INO2 B1612739 tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate CAS No. 1196154-26-3

tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B1612739
CAS No.: 1196154-26-3
M. Wt: 325.19 g/mol
InChI Key: FLAFMLGPWINZEY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an iodomethyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where iodine’s leaving-group properties facilitate further functionalization.

Properties

IUPAC Name

tert-butyl 2-(iodomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAFMLGPWINZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611145
Record name tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-26-3
Record name tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate typically follows these key steps:

Preparation of Boc-Protected Piperidine Precursors

The Boc-protection of piperidine nitrogen is a well-established step in piperidine chemistry. The starting material, piperidine or a 2-substituted piperidine derivative, is treated with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to yield the Boc-protected intermediate.

This step is critical to:

  • Enhance the stability of the amine during further functionalization.
  • Direct regioselective substitution at the 2-position.

Introduction of the Iodomethyl Group

The key transformation is the installation of the iodomethyl substituent at the 2-position of the Boc-protected piperidine. Common methods include:

  • Halogenation of a hydroxymethyl precursor: Starting from a 2-(hydroxymethyl)piperidine derivative, conversion to the corresponding iodide is achieved using reagents such as iodine with triphenylphosphine or via halide exchange reactions.
  • Nucleophilic substitution on a suitable leaving group: For example, displacement of a 2-(chloromethyl) or 2-(mesylate) group by iodide ion (NaI) in acetone or other polar aprotic solvents via SN2 reaction.
  • Use of organometallic intermediates: Organometallic chemistry approaches (e.g., organozinc or organocopper reagents) have been employed in related piperidine syntheses to introduce various substituents, including halogens, with high regio- and stereoselectivity.

Representative Synthetic Route (Based on Literature)

A representative synthetic route, adapted from organometallic and halogenation methodologies, is as follows:

Step Reagents/Conditions Description
1 Piperidine + Boc2O, base (e.g., Et3N), solvent (e.g., dichloromethane), room temperature Boc-protection of piperidine nitrogen to yield tert-butyl piperidine-1-carboxylate
2 Hydroxymethylation at 2-position (e.g., via formaldehyde or related reagents) Introduction of 2-(hydroxymethyl) substituent
3 Iodination: I2 + triphenylphosphine or NaI in acetone Conversion of hydroxymethyl to iodomethyl group at 2-position
4 Purification by chromatography, characterization by NMR, MS Isolation of this compound

Detailed Research Findings and Analysis

  • Organometallic Approaches: According to Mansour A. S. Abdelsalam’s PhD thesis (2013), organozinc reagents derived from protected aminoalkyl precursors can be employed under copper catalysis to prepare substituted piperidines with high regioselectivity. While the thesis focuses on 2,5- and 2,6-disubstituted piperidines, the methodology is adaptable for 2-substituted derivatives including halomethyl groups.

  • Halogenation Techniques: The conversion of hydroxymethyl groups to iodomethyl groups is a classical transformation. Use of iodine and triphenylphosphine or sodium iodide in polar aprotic solvents facilitates efficient SN2 displacement or halogen exchange. This method ensures retention of stereochemistry and high yield.

  • Protection Strategy: The Boc group is favored for its stability and ease of removal. It prevents side reactions on the nitrogen and allows selective functionalization at the 2-position.

Data Table: Stock Solution Preparation (Related Compound)

Although specific preparation data for this compound is limited in public databases, analogous compounds such as tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate have documented solution preparation data useful for formulation and handling:

Amount (mg) Concentration (mM) Volume of Solvent (mL)
1 1 3.0751
5 1 15.3756
10 1 30.7513
1 5 0.615
5 5 3.0751
10 5 6.1503
1 10 0.3075
5 10 1.5376
10 10 3.0751

This table exemplifies how stock solutions can be prepared for iodinated piperidine derivatives for research use.

Summary of Key Notes

  • Boc protection is essential before introducing the iodomethyl substituent.
  • Halogenation of hydroxymethyl intermediates or halide exchange reactions are reliable methods for installation of the iodomethyl group.
  • Organometallic catalysis (e.g., copper-catalyzed reactions) offers advanced synthetic routes with potential for stereoselectivity.
  • Purification typically involves chromatographic techniques, and characterization is done by NMR and mass spectrometry.
  • Handling and formulation data from related iodinated piperidines provide practical insights for solution preparation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Formation of substituted piperidine derivatives.

    Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into target compounds. The iodine atom acts as an excellent leaving group, facilitating the formation of new carbon-nucleophile bonds.

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit significant pharmacological properties. While specific biological activity data for this compound is limited, it is hypothesized to have potential applications in:

  • Analgesics
  • Anti-inflammatory agents
  • Neurological disorder treatments

The iodomethyl group may enhance these properties by promoting interactions with biological targets such as enzymes and receptors.

Biochemical Research

The compound is valuable in studies examining enzyme mechanisms and protein-ligand interactions. Its reactivity allows for modifications of biomolecules, providing insights into drug design and development.

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindings
Enzyme InhibitionEffective against certain kinases involved in cancer progression; potential anticancer agent.
Protein-Ligand InteractionsHigh affinity binding to specific receptors; potential for targeted therapies.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound demonstrated effective inhibition of specific kinases associated with cancer progression. This suggests its potential as a candidate for anticancer drug development.

Case Study 2: Protein-Ligand Interactions

Research investigating protein-ligand interactions revealed that this compound binds with high affinity to certain receptors. Surface plasmon resonance technology characterized the binding kinetics, indicating its utility in developing targeted therapies for various diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions with various biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Iodomethyl Substituents

The positional isomer tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (CAS 145508-94-7, 95% purity) shares a high structural similarity (0.96 similarity score) with the target compound, differing only in the iodomethyl group’s position (4- vs. 2-) . Key distinctions include:

  • Synthetic Utility : The 4-iodomethyl isomer is commercially available (e.g., Combi-Blocks Catalog #QE-3276) and may serve as a precursor for bioactive molecules .
Table 1: Positional Isomers of Iodomethyl-Substituted Piperidine Carboxylates
Compound Name CAS Number Substituent Position Purity Similarity Score
tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate - 2 - 1.00 (Reference)
tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate 145508-94-7 4 95% 0.96

Functional Group Variants: Iodo vs. Phosphonate Derivatives

Phosphonate-containing analogs, such as tert-butyl 2-((benzo[b]thiophene-3-carboxamido)(diethoxyphosphoryl)methyl)piperidine-1-carboxylate (4h-1 and 4h-2), demonstrate divergent applications. These compounds, synthesized via General Procedure A, exhibit:

  • Lower Yields : 4h-1 (73%) and 4h-2 (44%) compared to iodomethyl derivatives, likely due to the complexity of introducing phosphonate and heterocyclic groups .
  • Biological Activity : These derivatives act as metallo-β-lactamase inhibitors, highlighting their pharmaceutical relevance .
Table 2: Functional Group Comparison
Compound Name (Example) Substituent Yield Application
This compound Iodomethyl - Synthetic intermediate
4h-1 (Phosphonate derivative) Benzo[b]thiophene, phosphonate 73% Enzyme inhibition
tert-Butyl 4-iodopiperidine-1-carboxylate Iodo (direct on ring) - Cross-coupling precursor

Structural Analogs with Heterocyclic Moieties

Compounds like tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (CAS 170364-89-3) and tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate incorporate aromatic or nitrogenous groups, altering physicochemical properties:

  • Polarity and Solubility : Indole or pyridine substituents increase polarity, impacting solubility and bioavailability .
  • Toxicity Profile : Safety data for the indole derivative specify stringent first-aid measures, suggesting higher reactivity or toxicity compared to iodomethyl analogs .

Biological Activity

tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug development, supported by relevant research findings and data tables.

This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and an iodomethyl moiety. These structural features contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including:

  • Substitution Reactions: The iodomethyl group can participate in nucleophilic substitutions with amines, thiols, and alcohols.
  • Oxidation Reactions: It can be oxidized to form carbonyl compounds using agents like potassium permanganate.
  • Reduction Reactions: The compound can be reduced to alcohols or amines using lithium aluminum hydride or sodium borohydride .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodomethyl group facilitates covalent bonding with biomolecules, potentially modulating the activity of enzymes and receptors .

Key Biological Activities:

  • Antioxidant Activity: Research indicates that derivatives of this compound exhibit antioxidant properties. In vitro studies have shown that certain compounds demonstrate significant protective effects against oxidative stress in cell lines .
  • Receptor Agonism: The compound has been linked to the activation of serotonin receptors (5-HT4R), which play a crucial role in various neurological processes. This agonistic activity may contribute to therapeutic effects in conditions such as depression and gastrointestinal disorders .

Case Studies

  • Antioxidant Studies:
    • A study evaluated the antioxidant potential of various piperidine derivatives, including this compound. The compounds were tested for their ability to reduce reactive oxygen species (ROS) levels in neuroblastoma cells. Results indicated that certain derivatives effectively limited ROS induction compared to controls .
  • Receptor Activity:
    • In a pharmacological study, compounds derived from this compound were assessed for their agonistic effects on the 5-HT4 receptor. Compounds showed varying degrees of receptor activation, with implications for their use in treating neurodegenerative diseases .

Data Tables

The following table summarizes the biological activities and findings related to this compound:

Activity Description Reference
Antioxidant ActivityReduces ROS levels in neuroblastoma cells
5-HT4R AgonismActivates serotonin receptors
Cytotoxicity AssessmentEvaluated using MTT assay at varying concentrations

Applications in Drug Development

This compound serves as a precursor for synthesizing bioactive molecules with potential therapeutic applications in oncology, neurology, and infectious diseases . Its role as a building block in drug design highlights its significance in developing novel therapeutic agents targeting specific biological pathways.

Q & A

Q. What are the recommended synthesis protocols for tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate, and how can researchers verify product purity?

Methodological Answer: The synthesis typically involves introducing the iodomethyl group via nucleophilic substitution or coupling reactions. For example, a piperidine precursor may undergo alkylation with iodomethane derivatives under basic conditions. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradients). Product purity should be verified via:

  • HPLC (≥95% purity threshold).
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on the iodomethyl proton (δ 3.2–3.5 ppm) and tert-butyl group (δ 1.4 ppm) .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation.

Q. What personal protective equipment (PPE) is essential when handling this compound, and how should exposure routes be mitigated?

Methodological Answer: Due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and potential skin/eye irritation:

  • PPE Requirements :
    • Respiratory : Use NIOSH/CEN-certified OV/AG/P99 respirators for high aerosol exposure .
    • Body : Impermeable lab coats, nitrile gloves, and safety goggles.
    • Engineering Controls : Fume hoods for synthesis and handling .
  • Exposure Mitigation :
    • Avoid direct skin contact via double-gloving.
    • Implement emergency showers/eye-wash stations for accidental exposure .

Q. How should this compound be stored to maintain stability, and what are the signs of decomposition?

Methodological Answer: Storage Conditions :

  • Temperature : 2–8°C in airtight containers.
  • Environment : Dry, ventilated areas away from light/oxidizers .
    Decomposition Indicators :
  • Visual : Discoloration (yellowing) or precipitate formation.
  • Odor : Release of iodine vapors (pungent smell).
  • Analytical : NMR peak broadening or new signals indicating degradation byproducts .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the iodomethyl group under varying catalytic conditions?

Methodological Answer: The iodomethyl group is highly reactive in cross-coupling (e.g., Suzuki-Miyaura, Stille). Optimization strategies include:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for efficiency.
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to balance reaction rate and byproduct formation.
  • Temperature Gradients : Conduct trials at 60°C, 80°C, and reflux to identify ideal kinetic conditions.
    Data Analysis : Monitor reaction progress via TLC and isolate intermediates for NMR validation .

Q. What analytical strategies resolve discrepancies in reported NMR spectral data for derivatives of this compound?

Methodological Answer: Contradictions in literature NMR data often arise from solvent effects or impurities. To resolve:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., piperidine ring protons).
  • Deuterated Solvent Calibration : Use CDCl₃ for consistency; report chemical shifts relative to TMS.
  • Impurity Profiling : Compare HPLC traces with synthetic batches to identify unaccounted peaks .

Q. What methodologies assess the compound’s potential mutagenicity given conflicting ecotoxicological data?

Methodological Answer: While existing SDS lack ecotoxicity data (e.g., bioaccumulation, soil mobility ), researchers can:

  • Ames Test : Use Salmonella strains (TA98, TA100) with/without metabolic activation (S9 mix).
  • In Vitro Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1).
  • QSAR Modeling : Predict toxicity endpoints via computational tools (e.g., EPA TEST).
    Note : Negative controls and dose-response curves are critical for validating results .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.